Sarmentoside A monoacetate

Description

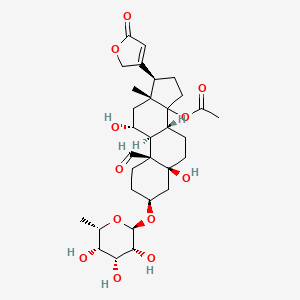

Sarmentoside A monoacetate is a glycoside derivative characterized by the acetylation of a hydroxyl group on the sarmentoside backbone. Monoacetates are typically formed via selective acetylation or hydrolysis of diacetates, as seen in compounds like FK317, which is metabolized to its monoacetate derivative (FR70496) in blood . Such intermediates often exhibit distinct biological activities compared to their parent compounds. For instance, kahweol monoacetate, derived from kahweol palmitate, demonstrates potent glutathione S-transferase induction, highlighting the pharmacological relevance of monoacetate derivatives .

This compound’s applications likely span medicinal chemistry and industrial biotechnology, akin to cellulose monoacetate, which is used in bioplastics and membranes due to its acetyl substitution degree (~23%) . The compound’s stability and reactivity are influenced by its acetyl group, which may modulate solubility, metabolic pathways, and target interactions.

Properties

CAS No. |

63980-39-2 |

|---|---|

Molecular Formula |

C31H44O12 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

[(3S,5S,8R,9S,10S,11R,13R,17R)-10-formyl-5,11-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-14-yl] acetate |

InChI |

InChI=1S/C31H44O12/c1-15-24(36)25(37)26(38)27(41-15)42-18-4-7-29(14-32)23-20(5-8-30(29,39)11-18)31(43-16(2)33)9-6-19(17-10-22(35)40-13-17)28(31,3)12-21(23)34/h10,14-15,18-21,23-27,34,36-39H,4-9,11-13H2,1-3H3/t15-,18-,19+,20+,21+,23+,24+,25+,26+,27-,28+,29-,30-,31?/m0/s1 |

InChI Key |

HYKKZGHORGQJEF-YSHVTHLUSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)C5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)OC(=O)C)C=O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)OC(=O)C)C=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sarmentoside A monoacetate typically involves the extraction of the parent compound, Sarmentoside A, from the Strophanthus sarmentosus plant. The extraction process often includes maceration or decoction methods to isolate the glycoside. Following extraction, acetylation is performed to obtain the monoacetate derivative. The reaction conditions for acetylation usually involve the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar extraction and acetylation processes but on a larger scale. The use of industrial-grade solvents and catalysts ensures the efficiency and scalability of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Sarmentoside A monoacetate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different pharmacological properties.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glycoside moiety, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium carbonate are employed under mild to moderate temperature conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives may possess unique pharmacological properties and are often studied for their potential therapeutic applications.

Scientific Research Applications

Chemistry: It serves as a model compound for studying glycoside chemistry and the effects of acetylation on glycoside stability and reactivity.

Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

Medicine: Sarmentoside A monoacetate has shown promise in cardiology due to its cardiotonic properties. It is being explored for its potential to treat heart conditions and improve cardiac function.

Industry: The compound’s unique properties make it a candidate for use in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Sarmentoside A monoacetate involves its interaction with molecular targets in the cardiovascular system. It is believed to exert its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This increase in calcium enhances cardiac contractility, making it a potent cardiotonic agent. The compound also interacts with various signaling pathways involved in cardiac function and regulation.

Comparison with Similar Compounds

FK317 Monoacetate (FR70496)

- Structure: A monoacetate metabolite of FK317 (diacetate), formed via rapid deacetylation in blood.

- Key Difference: Sarmentoside A monoacetate is likely more stable than FR70496, which undergoes further hydrolysis to FR157471 .

- Biological Relevance: FR70496’s transient existence suggests monoacetates may act as intermediates in drug metabolism, whereas this compound could have prolonged activity due to structural differences.

Kahweol Monoacetate

- Structure : Derived from kahweol palmitate via hydrolysis, retaining a diterpene backbone with a single acetyl group.

- Activity: Induces glutathione S-transferase activity at 0.01 µmol/g diet, surpassing cafestol monoacetate’s moderate potency .

- Comparison: Unlike kahweol monoacetate, this compound’s bioactivity may hinge on glycoside-specific interactions rather than diterpene pathways.

Cellulose Monoacetate

- Structure : Features a 1.17 degree of substitution (DS) with 23% acetyl groups, synthesized from α-cellulose via acetic anhydride treatment .

Metabolic and Stability Profiles

Key Insight: this compound’s stability may fall between FK317 monoacetate (labile) and cellulose monoacetate (robust), depending on its glycosidic linkages and acetyl group positioning.

Industrial and Pharmacological Potential

- Cellulose Monoacetate: DS value of 1.17 enables membrane formation, highlighting the role of acetylation in material science .

- Peptide Monoacetates: Used as enzyme substrates (e.g., Km = 0.106 mM for thrombin studies), emphasizing precision in biochemical assays .

- This compound: Could bridge therapeutic and industrial realms, similar to N,N'-(iminobis(ethyleneiminoethylene))distearamide monoacetate, which enhances thermal stability in plastics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.